molecular formula C15H12BrF3O2 B1378800 4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene CAS No. 1461705-81-6

4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene

Cat. No.: B1378800
CAS No.: 1461705-81-6
M. Wt: 361.15 g/mol
InChI Key: VHMLZTGNXLECJP-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield aldehydes or acids.

Scientific Research Applications

4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the same benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3O2/c1-20-12-5-2-10(3-6-12)9-21-14-8-11(16)4-7-13(14)15(17,18)19/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMLZTGNXLECJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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